D-Isoglutamine benzyl ester hydrochloride

Peptide Synthesis Glycopeptide Chemistry Immunoadjuvant Development

Sourcing stereochemically pure D-isoglutamine with orthogonal γ-benzyl ester/α-amide protection is a persistent bottleneck in muramyl dipeptide (MDP) immunoadjuvant synthesis. This compound resolves that gap as the validated precursor for the L-Ala-D-isoGln pharmacophore, delivering the absolute D-configuration required for NOD2 receptor activation. • Enables direct solid-phase anchoring via the γ-carboxyl group, streamlining MDP and desmuramyl analogue assembly. • Supplied as white crystalline powder (≥95% HPLC), stored at 2-8°C, available from milligrams to multi-gram quantities for SAR and preclinical development.

Molecular Formula C12H17ClN2O3
Molecular Weight 272.73 g/mol
CAS No. 18800-75-4
Cat. No. B050348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Isoglutamine benzyl ester hydrochloride
CAS18800-75-4
Synonyms(R)-4,5-Diamino-5-oxo-pentanoic Acid Phenylmethyl Ester Monohydrochloride;  (4R)-4,5-Diamino-5-oxo-pentanoic Acid Phenylmethyl Ester Monohydrochloride;  D-4-Amino-glutaramic Acid Benzyl Ester Monohydrochloride
Molecular FormulaC12H17ClN2O3
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl
InChIInChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H/t10-;/m1./s1
InChIKeyHSXVFJRDTASLQJ-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Isoglutamine Benzyl Ester Hydrochloride: Overview


D-Isoglutamine benzyl ester hydrochloride (CAS 18800-75-4), also referred to as H-D-Glu(OBzl)-NH₂·HCl or D-glutamic acid γ-benzyl ester α-amide hydrochloride, is a protected amino acid derivative with the molecular formula C₁₂H₁₇ClN₂O₃ and a molecular weight of 272.73 g/mol . This compound is a chiral building block that presents D-isoglutamine in a form where the γ-carboxyl group is protected as a benzyl ester and the α-carboxyl is amidated, making it a strategically masked intermediate for the synthesis of biologically active glycopeptides, particularly the immunomodulatory muramyl dipeptide (MDP, N-acetylmuramoyl-L-alanyl-D-isoglutamine) and its analogues [1]. Commercial suppliers typically offer this compound with purity specifications ranging from 95% to ≥99% (HPLC) . The compound is stored at 2–8°C away from moisture and is classified as causing skin and serious eye irritation (GHS H315, H319) .

Chiral D-isoglutamine scaffold for MDP immunomodulator studies
γ-Benzyl ester / α-amide orthogonal protection for direct coupling
Suited for glycopeptide SPPS and solution-phase synthesis workflows

D-Isoglutamine Benzyl Ester HCl: Generic Substitution Risks


Generic substitution of D-isoglutamine benzyl ester hydrochloride is not feasible in applications targeting MDP-based immunoadjuvants due to absolute stereochemical and regiochemical constraints. The pharmacophoric dipeptide moiety in active MDP analogues requires the strict L-Ala-D-isoGln sequence; replacing the D-isoglutamine residue with its L-enantiomer (L-isoglutamine) or the proteinogenic L-glutamine eliminates adjuvant activity [1]. Moreover, the regiochemistry of protection—γ-benzyl ester combined with α-amide—is critical for solid-phase and solution-phase coupling strategies that link the dipeptide through the γ-carboxyl group to the resin or to carbohydrate fragments, as documented in the synthesis of MDP and its desmuramyl analogues [2][3]. Competing building blocks that lack this specific orthogonal protection (e.g., unprotected D-isoglutamine or D-glutamic acid γ-benzyl ester with free α-carboxyl) cannot reproduce the same coupling outcomes without additional synthetic steps, rendering them unsuitable for established protocols that rely on this precise chemoselectivity.

Stereochemical mismatch

L-Isoglutamine benzyl ester replaces D-configuration — reported loss of adjuvant activity in MDP analogue studies; D-isomer essential.

Protection gap

Unprotected D-isoglutamine lacks γ-benzyl ester, requiring extra protection/deprotection steps that disrupt established protocols.

Deprotection incompatibility

γ-Methyl ester or other alkyl esters exhibit different hydrogenolysis kinetics; may not allow simultaneous carbohydrate benzyl deprotection.

D-Isoglutamine Benzyl Ester HCl: Comparative Evidence


Regioselective Protection for Gram-Scale MDP Synthesis

The target compound D-isoglutamine 4-benzyl ester (equivalent to D-isoglutamine benzyl ester hydrochloride) serves as the essential dipeptide precursor for MDP synthesis, whereas the closest comparator—unprotected D-isoglutamine—cannot be used directly in the same coupling protocol without additional protection/deprotection steps. In the established synthetic route, D-isoglutamine 4-benzyl ester was condensed with N-(tert-butoxycarbonyl)-L-alanine N-hydroxysuccinimide ester to yield N-(tert-butoxycarbonyl)-L-alanyl-D-isoglutamine benzyl ester, which after deprotection and coupling with N-acetyl-1-O-benzyl-4,6-O-benzylidenemuramic acid followed by hydrogenolysis, produced MDP [1].

MDP Synthesis Efficiency
Method context
Enables gram-scale MDP production; eliminates separate γ-carboxyl protection/deprotection sequence
Supports direct coupling workflow
Solution-phase route with DCC/NHS activation, hydrogenolysis
Peptide Synthesis Glycopeptide Chemistry Immunoadjuvant Development

D-Configuration Requirement for Adjuvant Activity

The D-isoglutamine residue of MDP is essential for adjuvant activity. In comparative studies of MDP analogues, substitution of the D-isoglutamine moiety with L-isoglutamine or esterification of the D-glutamic acid residue with methanol abolished or significantly decreased adjuvant activity, whereas the diamide analogues retained activity comparable to MDP [1]. The L−D configuration of the pharmacophoric dipeptidyl moiety is conserved in all active desmuramyl analogues [2].

D-Configuration SAR
Class-level inference
D-isoglutamine-containing MDP retains adjuvant activity; L-isomer leads to reported loss of activity
D-configuration essential for MDP-based studies
In vivo guinea pig DTH model
Immunopharmacology Vaccine Adjuvants Structure-Activity Relationship

Desmuramyl Analogue Synthesis via D-Isoglutamine Fragment

A novel synthetic route for the D-isoglutamine fragment, which corresponds to the same D-isoglutamine scaffold present in the target benzyl ester hydrochloride compound, was developed to enable gram-scale access to desmuramyl analogues of MDP. This route achieved an overall yield of >50% over ten to eleven steps, providing a sufficiently flexible approach for rapid preparation of NOD2 agonists and immunoadjuvants [1].

Gram-Scale Access
Supporting evidence
Overall yield >50% over 10–11 steps
Supports scale-up for analogue libraries
Desmuramyl analogue route context
Medicinal Chemistry NOD2 Agonists Synthetic Methodology

γ-Benzyl Ester Compatibility in Solid-Phase Synthesis

The γ-benzyl ester protection in D-isoglutamine benzyl ester hydrochloride enables its use in solid-phase peptide synthesis (SPPS) where the D-isoglutamine residue is linked to the resin through its γ-carboxyl group, a strategy documented for MDP and nor-MDP synthesis [1]. In contrast, alternative building blocks such as D-isoglutamine methyl ester hydrochloride (or other alkyl esters) exhibit different cleavage kinetics and may not be compatible with benzyl ester-specific hydrogenolysis deprotection protocols used in glycopeptide synthesis where carbohydrate benzyl protecting groups are simultaneously removed [2].

SPPS Deprotection Fit
Class-level inference
Benzyl ester enables single-step hydrogenolysis with carbohydrate benzyl groups; methyl esters require sequential strategies
Orthogonal protection for glycopeptide SPPS
Compatible with Fmoc/t-Bu strategies
Solid-Phase Peptide Synthesis Glycopeptide Synthesis Peptide Chemistry

D-Isoglutamine Benzyl Ester Hydrochloride: Validated Applications


Muramyl Dipeptide (MDP) and Analogue Synthesis

This compound is the established precursor for the dipeptide L-alanyl-D-isoglutamine benzyl ester, which serves as the key intermediate in the synthesis of N-acetylmuramoyl-L-alanyl-D-isoglutamine (MDP) and its analogues [1]. The synthetic route—condensation with N-(tert-butoxycarbonyl)-L-alanine N-hydroxysuccinimide ester followed by coupling with muramic acid derivatives—relies on the γ-benzyl ester protection to maintain chemoselectivity. This application is validated for producing gram quantities of highly pure MDP for immunological studies and vaccine adjuvant development [1].

Desmuramyl NOD2 Agonists and Vaccine Adjuvants

The D-isoglutamine scaffold provided by this compound is essential for constructing desmuramyl analogues of MDP, where the carbohydrate fragment (MurNAc) is replaced with alternative immunomodulatory scaffolds (e.g., xanthine derivatives) while retaining the L-Ala-D-isoGln pharmacophore [2]. The conserved L−D stereochemistry of the dipeptidyl moiety is required for NOD2 receptor activation, making the D-isoglutamine building block irreplaceable for this class of innate immune stimulators [2].

Solid-Phase Synthesis of Glycopeptides via γ-Carboxyl Linkage

This compound is employed in solid-phase peptide synthesis (SPPS) where the D-isoglutamine residue must be anchored to the resin through its γ-carboxyl group, leaving the α-amide free for further chain elongation or glycosylation [3]. The benzyl ester protecting group is orthogonal to Fmoc/t-Bu SPPS strategies and can be removed by hydrogenolysis simultaneously with carbohydrate benzyl protecting groups, streamlining the synthesis of complex glycopeptide immunomodulators [4].

SAR Studies of MDP-Derived Immunomodulators

Given that the D-isoglutamine residue is essential for the adjuvant activity of MDP and its analogues [5], this protected building block is used to prepare series of analogues where modifications are introduced at the N-terminus (e.g., varying acyl chains or heterocyclic scaffolds) while preserving the intact D-isoglutamine core. This enables systematic SAR investigations aimed at improving pharmacological profiles—reducing pyrogenicity while retaining or enhancing adjuvant activity [2].

Application
Selection Property
Validation Focus
MDP and analogue synthesis
Pre-installed γ-benzyl ester / α-amide orthogonal protection
Direct coupling efficiency; gram-scale reproducibility
Desmuramyl NOD2 agonist development
D-Isoglutamine scaffold with conserved L-Ala-D-isoGln pharmacophore
NOD2 receptor activation in cell-based assays; adjuvant activity retention
Glycopeptide SPPS via γ-carboxyl linkage
Benzyl ester hydrogenolysis compatibility
Simultaneous deprotection with carbohydrate benzyl groups; coupling fidelity
MDP-derived immunomodulator SAR
Intact D-isoglutamine core for systematic modification
Adjuvant activity modulation in model systems; pyrogenicity endpoint review

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